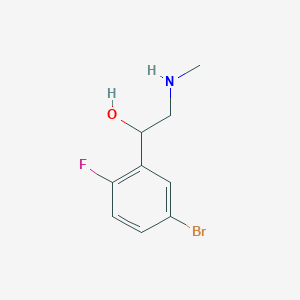

1-(5-Bromo-2-fluorophenyl)-2-(methylamino)ethan-1-ol

CAS No.:

Cat. No.: VC18220728

Molecular Formula: C9H11BrFNO

Molecular Weight: 248.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11BrFNO |

|---|---|

| Molecular Weight | 248.09 g/mol |

| IUPAC Name | 1-(5-bromo-2-fluorophenyl)-2-(methylamino)ethanol |

| Standard InChI | InChI=1S/C9H11BrFNO/c1-12-5-9(13)7-4-6(10)2-3-8(7)11/h2-4,9,12-13H,5H2,1H3 |

| Standard InChI Key | UASCJMDUEKQHKR-UHFFFAOYSA-N |

| Canonical SMILES | CNCC(C1=C(C=CC(=C1)Br)F)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 2-[(5-bromo-2-fluorophenyl)methylamino]ethanol, reflects its bifunctional structure: a 5-bromo-2-fluorobenzyl group linked to an ethanolamine moiety via a methylamino bridge . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1152522-37-6 | |

| Molecular Formula | C₉H₁₁BrFNO | |

| Molecular Weight | 248.09 g/mol | |

| SMILES Notation | C1=CC(=C(C=C1Br)CNCCO)F | |

| InChI Key | NFRVFGLGQNTTLB-UHFFFAOYSA-N |

The presence of bromine at the 5-position and fluorine at the 2-position on the phenyl ring introduces significant electronic effects, including increased lipophilicity and potential for halogen bonding . The ethanolamine side chain contributes polarity, enabling interactions with biological targets such as G protein-coupled receptors .

Spectroscopic and Computational Data

Nuclear Magnetic Resonance (NMR):

While experimental NMR data for this specific compound are unavailable, analogs with similar substitution patterns exhibit characteristic shifts:

-

¹H NMR: Aromatic protons resonate between δ 7.0–7.5 ppm, with coupling constants reflecting ortho-fluorine effects . The methylamino group’s protons appear as a triplet near δ 2.7–3.1 ppm, while ethanol’s hydroxyl proton is typically broad near δ 1.5–2.0 ppm .

-

¹³C NMR: The brominated carbon (C-5) appears downfield at δ 120–125 ppm, while the fluorinated carbon (C-2) resonates near δ 115–118 ppm .

Mass Spectrometry:

Electrospray ionization (ESI-MS) predicts a molecular ion peak at m/z 248.09 ([M+H]⁺), with fragmentation patterns dominated by loss of H₂O (−18 Da) and Br- (−79.9 Da) .

Synthesis and Structural Modification

Synthetic Routes

The compound’s synthesis likely follows strategies used for analogous halogenated ethanolamines:

-

Bromination and Fluorination:

-

Methylaminoethanol Conjugation:

Yield Optimization:

-

Bromination steps typically achieve 60–75% yields, while amine-ethanol coupling ranges from 45–65% . Purification via silica gel chromatography (hexane/EtOAc gradients) enhances purity.

Structural Analogues and Activity Trends

Modifications to the core structure influence pharmacological profiles:

These trends suggest that the 5-bromo-2-fluoro configuration in 1-(5-Bromo-2-fluorophenyl)-2-(methylamino)ethan-1-ol may optimize steric and electronic interactions for target binding .

Future Research Directions

Biological Screening

Priority assays include:

-

Receptor Binding: Radioligand displacement studies at α/β-adrenergic and serotonin receptors.

-

Cytotoxicity Profiling: Screening against NCI-60 cancer cell lines.

-

Metabolic Stability: Microsomal incubation to assess hepatic clearance.

Synthetic Chemistry

-

Stereoselective Synthesis: Resolve enantiomers via chiral chromatography to evaluate stereospecific activity.

-

Prodrug Design: Acetylate the hydroxyl group to enhance oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume